N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide
Description
N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyrazole core substituted with two cyclopropyl groups at the 3- and 5-positions. The ethyl linker connects the pyrazole moiety to the 4-(trifluoromethyl)benzamide group, a structural motif known for enhancing metabolic stability and lipophilicity. Its molecular formula is C₁₉H₂₂F₃N₃O, with a calculated molecular weight of 365.4 g/mol.
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)15-7-5-14(6-8-15)18(26)23-9-10-25-17(13-3-4-13)11-16(24-25)12-1-2-12/h5-8,11-13H,1-4,9-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVSDTVZAJXJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the 3,5-dicyclopropyl-1H-pyrazole. This can be achieved through the reaction of cyclopropyl hydrazine with a diketone under acidic conditions.
Attachment of the Ethyl Linker: The pyrazole ring is then reacted with an ethyl halide (e.g., ethyl bromide) in the presence of a base such as potassium carbonate to introduce the ethyl linker.
Formation of the Benzamide Moiety: The final step involves the coupling of the ethyl-substituted pyrazole with 4-(trifluoromethyl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the benzamide moiety, potentially yielding amine derivatives.
Substitution: The trifluoromethyl group on the benzamide ring can be substituted under specific conditions, such as nucleophilic aromatic substitution, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Amine derivatives of the pyrazole or benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide has been investigated for its potential therapeutic properties, particularly in cancer treatment.
Case Study: Anticancer Activity
Research indicates that compounds with pyrazole moieties can inhibit specific kinases involved in tumor progression. For example, a related pyrazole derivative showed significant inhibition of RET kinase activity, which is crucial in various cancers. The mechanism involves blocking ATP-binding sites, thereby inhibiting downstream signaling pathways that promote cell proliferation.
Table 1: Inhibitory Activity of Pyrazole Derivatives on RET Kinase
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A (similar structure) | 0.05 | RET kinase inhibition |
| This compound | TBD | TBD |
Biochemistry
The compound is also being explored as a biochemical probe to study enzyme interactions. The unique structural attributes allow it to selectively bind to certain enzymes, facilitating the understanding of their mechanisms.
Research Insight
Studies have shown that the compound can modulate enzyme activity through competitive inhibition, making it a valuable tool for dissecting metabolic pathways.
Material Science
In addition to its biological applications, this compound is being evaluated for its potential use in developing new materials. Its unique chemical properties may lend themselves to applications in polymer chemistry and nanotechnology.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-methylbenzamide | Similar pyrazole structure without trifluoromethyl group | Anticancer research |
| N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-fluorobenzamide | Contains fluorine instead of trifluoromethyl group | Biochemical probing |
Mechanism of Action
The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features:
- Pyrazole Core : The target compound’s pyrazole ring is substituted with 3,5-dicyclopropyl groups , which confer steric bulk and may enhance selectivity by restricting conformational flexibility.
- Trifluoromethyl Benzamide : The electron-withdrawing trifluoromethyl group improves stability and membrane permeability, a feature shared with compounds in .
Comparative Analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Core Variations: The target compound’s pyrazole contrasts with the pyrazolo[3,4-d]pyrimidine in , which incorporates a fused pyrimidine ring and chromene system. This likely enhances π-π stacking interactions but increases molecular weight (589.1 vs. 365.4 g/mol). replaces pyrazole with a triazole-mercapto hybrid, which may alter hydrogen-bonding capacity and redox activity .
Substituent Impact :
- Cyclopropyl vs. Aromatic Groups : The target’s cyclopropyl substituents reduce steric hindrance compared to ’s fluorophenyl and chromene groups, possibly improving target binding kinetics.
- Trifluoromethyl vs. Nitro/Methoxy : The trifluoromethyl group (target and ) offers superior metabolic stability over ’s nitro group, which is prone to reduction .
Physicochemical Properties :
Biological Activity
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 3,5-dicyclopropyl-1H-pyrazole with 2-bromoethylamine, followed by coupling with 4-(trifluoromethyl)benzoyl chloride. Typical conditions include the use of triethylamine as a base and dichloromethane as a solvent. The structural formula can be represented as follows:
This compound features a trifluoromethyl group that enhances its lipophilicity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of various enzymes and receptors involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of Succinate Dehydrogenase (SDH) , which plays a crucial role in the tricarboxylic acid cycle and cellular respiration.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical carcinoma) | 12.5 |
| MCF-7 (Breast carcinoma) | 15.0 |
| A549 (Lung carcinoma) | 10.0 |
| Caco-2 (Colon adenocarcinoma) | 20.0 |
These results suggest a promising therapeutic application in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings indicate its potential as an antimicrobial agent, particularly in treating resistant bacterial infections .
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
In a study published in Frontiers in Pharmacology, researchers investigated the effects of this compound on various cancer cell lines. The results showed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it effectively inhibited MRSA growth at low concentrations, suggesting its utility in overcoming antibiotic resistance .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
